N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a structurally complex 1,2,4-triazole derivative. Its core structure comprises a triazole ring substituted at the 3-position with a benzamide group, at the 4-position with a 3-(trifluoromethyl)phenyl moiety, and at the 5-position with a sulfanyl-linked carbamoylmethyl group attached to a 2,5-dimethylphenyl ring. This compound integrates multiple pharmacophoric elements:
- The 1,2,4-triazole core is a versatile scaffold known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .
- The 2,5-dimethylphenyl carbamoyl substituent introduces steric and electronic effects, which may influence receptor interactions .
- The benzamide moiety is associated with hydrogen-bonding capabilities, often critical for binding to enzymatic active sites .
Properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5O2S/c1-17-11-12-18(2)22(13-17)32-24(36)16-38-26-34-33-23(15-31-25(37)19-7-4-3-5-8-19)35(26)21-10-6-9-20(14-21)27(28,29)30/h3-14H,15-16H2,1-2H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBTSVIFFWHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced to the triazole ring.
Attachment of the Benzamide Group: This can be done through amide bond formation using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides (KA1-KA15)
- Structural Similarity : These derivatives share the triazole core and sulfanyl-linked carbamoyl groups but replace the 3-(trifluoromethyl)phenyl with a pyridin-4-yl group .
- Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring showed enhanced antimicrobial and anti-inflammatory activities. For example, KA3 and KA14 exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus, comparable to ciprofloxacin .
- Key Difference : The absence of a trifluoromethyl group in KA-series compounds may reduce metabolic stability compared to the target compound .
B. N-{5-({(1,3-Benzothiazol-2-yl)carbamoylmethyl}Sulfanyl)-4-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-ylmethyl}Benzamide
- Structural Similarity : This analogue replaces the 2,5-dimethylphenyl carbamoyl group with a benzothiazole ring and the 3-(trifluoromethyl)phenyl with a 4-fluorophenyl group .
- Activity: Benzothiazole derivatives are known for antiviral and anticancer properties, but this compound’s specific activity profile remains uncharacterized. The fluorophenyl group may enhance π-π stacking in hydrophobic enzyme pockets .
C. Phrymarolin Triazole Derivatives
- Structural Similarity : These compounds fuse triazole rings with naphthol or benzothiazole systems but lack the trifluoromethyl and benzamide groups .
- Activity : Despite structural modifications, they exhibited lower larvicidal activity (LC₅₀ > 100 ppm) than the parent compound Phrymarolin I, highlighting the importance of natural product frameworks .
Pharmacological and Mechanistic Comparisons
- Antimicrobial Activity: The target compound’s trifluoromethyl group may enhance CYP51 inhibition (a key antifungal target) compared to non-fluorinated analogues, as seen in other triazole antifungals . KA-series derivatives with pyridinyl groups showed broad-spectrum antibacterial activity, suggesting the target compound’s trifluoromethylphenyl substitution could similarly target bacterial enzymes like DNA gyrase .
Anti-Inflammatory Activity :
Metabolic Stability :
Physicochemical Properties
Synthetic Complexity :
The target compound’s synthesis likely involves multi-step routes similar to KA-series derivatives:- Cyclization of hydrazine derivatives to form the triazole core.
- Sulfanyl linkage via nucleophilic substitution.
- Introduction of trifluoromethyl and benzamide groups via coupling reactions .
Biological Activity
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance, and incorporates various functional groups that may influence its biological interactions. The molecular formula is with a molecular weight of approximately 455.53 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O3S |
| Molecular Weight | 455.53 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cc(NC(CSc2nnc(CNC(c3ccco3)=O)n2-c2ccccc2)=O)c(C)cc1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety can inhibit the activity of certain enzymes by binding to their active sites or altering their conformation. This mechanism is similar to other triazole derivatives that have been shown to exhibit antifungal and anticancer properties.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Triazole-containing compounds are also investigated for their anticancer properties. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. Preliminary data suggest that this compound could exhibit similar effects.
Study 1: Antifungal Activity Assessment
A study assessing the antifungal activity of various triazole derivatives found that compounds structurally related to this compound demonstrated significant inhibition against Candida albicans. The IC50 values were comparable to established antifungal agents.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies on cancer cell lines revealed that triazole derivatives can induce cytotoxic effects through apoptosis. The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells), showing a dose-dependent decrease in cell viability.
Conclusion and Future Directions
This compound presents a promising candidate for further exploration in medicinal chemistry due to its potential antimicrobial and anticancer activities. Future research should focus on:
- Detailed Mechanistic Studies: Elucidating the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Analysis: Optimizing the compound's structure to enhance biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
